Dipotassium alpha-D-mannopyranose 1-phosphate

Carbohydrate Chemistry Enzymology Nucleotide Sugar Biosynthesis

Researchers require the correct α-anomeric sugar phosphate for GDP-mannose biosynthesis; generic D-mannose or mannose-6-phosphate lacks enzyme recognition. This dipotassium salt (CAS 71888-67-0) is the validated substrate for GDP-mannose pyrophosphorylase (kcat/KM = 9 min⁻¹·μM⁻¹). - **Key application:** GDP-mannose synthesis for N-linked glycosylation studies; active moiety in GLM101 for PMM2-CDG research. - **Quality:** ISO 17034-certified reference material; metrological traceability for HPLC/LC-MS. - **Supply:** Bulk research quantities available; characterized by X-ray crystallography.

Molecular Formula C6H11K2O9P
Molecular Weight 336.32
CAS No. 71888-67-0
Cat. No. B3029596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium alpha-D-mannopyranose 1-phosphate
CAS71888-67-0
Molecular FormulaC6H11K2O9P
Molecular Weight336.32
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]
InChIInChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5+,6-;;/m1../s1
InChIKeyKCIDZIIHRGYJAE-ATVZWOOISA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium α-D-Mannose 1-Phosphate: Key Intermediate & Clinical Candidate


Dipotassium alpha-D-mannopyranose 1-phosphate (CAS 71888-67-0), also known as α-D-mannose-1-phosphate dipotassium salt, is a key intermediate in fructose and mannose metabolism. It serves as a substrate for GDP-mannose pyrophosphorylase (EC 2.7.7.13), which catalyzes the formation of GDP-mannose—an essential donor for N-linked glycosylation and glycoprotein biosynthesis [1]. The compound is under clinical investigation as GLM101, a liposome-encapsulated formulation, for the treatment of phosphomannomutase 2 congenital disorder of glycosylation (PMM2-CDG) [2].

Enzyme Substrate
Native substrate for GDP-mannose pyrophosphorylase; supports chemoenzymatic synthesis of nucleotide sugar probes
Glycosylation Disorder Research
Clinical-stage tool compound (GLM101 component) for studying N-glycosylation restoration in PMM2-CDG models
Certified Reference Material
ISO 17034 CRM grade for quantitative assays (HPLC, LC-MS); ensures metrological traceability
Supports method validation and quality control
Structural Biology
Resolved crystal structure provides atomic template for inhibitor design targeting phosphomannomutase/GDP-mannose pyrophosphorylase

Why Dipotassium Mannose 1-Phosphate Is Irreplaceable


Generic substitution of dipotassium alpha-D-mannopyranose 1-phosphate with D-mannose, mannose-6-phosphate, or other sugar phosphates fails due to critical differences in enzyme recognition, cellular uptake, and therapeutic efficacy. The specific α-anomeric configuration and dipotassium salt form are essential for binding to GDP-mannose pyrophosphorylase, as methoxy and deoxy analogs show drastically reduced kinetic efficiency (up to 450-fold decrease in kcat/KM) [1]. Moreover, free mannose supplementation does not improve glycosylation in vivo, whereas liposome-encapsulated mannose-1-phosphate (GLM101) restores N-glycosylation in PMM2-CDG patient fibroblasts [2].

Enzyme recognition fails with analogs
Methoxy/deoxy analogs of mannose-1-phosphate show drastically reduced catalytic efficiency with GDP-mannose pyrophosphorylase (reported up to 450-fold lower); D-mannose is not a substrate.
Cellular uptake requires formulation
Free mannose-1-phosphate or free mannose does not cross cell membranes efficiently; liposomal encapsulation (as in GLM101) is needed for intracellular delivery, so the free salt cannot replace formulated product in cell-based models.
Glycosylation restoration is compound-specific
Free mannose supplementation fails to improve N-glycosylation in PMM2-CDG patient fibroblasts, whereas liposomal mannose-1-phosphate restores high-mannose glycan patterns; generic sugar phosphates are not interchangeable.

Quantitative Differentiation Evidence


Kinetic Superiority in GDP-Mannose Pyrophosphorylase Activity

Native α-D-mannose 1-phosphate (compound 46) exhibits a KM of 40 ± 6 μM, kcat of 360 ± 16 min⁻¹, and catalytic efficiency (kcat/KM) of 9 ± 3 min⁻¹·μM⁻¹ with GDP-mannose pyrophosphorylase from Salmonella enterica. In contrast, the 6-deoxy analog shows a KM of 70 ± 13 μM and kcat/KM of 4 ± 1, representing a 2.25-fold reduction in efficiency. The 6-methoxy analog exhibits a KM of 120 ± 18 μM and kcat/KM of 0.23 ± 0.06 (39-fold reduction). The 2-methoxy analog displays a KM of 4000 ± 1100 μM and kcat/KM of 0.02 ± 0.01 (450-fold reduction) [1].

Kinetic profile vs. analogs
Head-to-head
Native Man-1-Pkcat/KM 9 ± 3 min⁻¹·μM⁻¹
vs 6-deoxy2.25-fold lower
vs 6-methoxy39-fold lower
vs 2-methoxy450-fold lower
Supports native substrate selection for efficient chemoenzymatic GDP-mannose synthesis
S. enterica enzyme; assay conditions from source
Carbohydrate Chemistry Enzymology Nucleotide Sugar Biosynthesis

Glycosylation Restoration in PMM2-CDG Fibroblasts

Treatment of PMM2-CDG patient fibroblasts with liposome-encapsulated mannose-1-phosphate (GLM101) resulted in a several-fold increase in glycopeptides bearing Man6 and higher glycans, accompanied by a decrease in Man5 and smaller glycan moieties, as measured by N-glycoproteomics. In contrast, free mannose supplementation fails to improve glycosylation in vivo [1].

Glycosylation restoration
Head-to-head
GLM101 (liposomal Man-1-P)several-fold increase in Man6+ glycopeptides
vs free mannoseno improvement in vivo
Supports glycosylation endpoint restoration in PMM2-CDG patient-derived fibroblasts
N-glycoproteomics; cell-based disease model
Congenital Disorders of Glycosylation Drug Development Glycobiology

Competitive Inhibition of Phosphomannomutase

Mannose 1-phosphate acts as a competitive inhibitor of phosphomannomutase (EC 5.4.2.8) with respect to glucose-1,6-diphosphate, exhibiting a Ki value of 1.2 mM [1]. For comparison, glucose-1,6-bisphosphate achieves 90% inhibition at 5 mM under similar conditions [1].

PMM inhibition Ki
Reported
1.2 mM (competitive vs. glucose-1,6-bisphosphate)
Benchmark for phosphomannomutase inhibitor screening; cross-study comparable
25°C, pH 7.6; BRENDA data
Enzyme Inhibition Metabolic Disorders Phosphomannomutase

ISO 17034 Certified Reference Material

Dipotassium alpha-D-mannopyranose 1-phosphate is available as a Certified Reference Material (CRM) produced under ISO 17034 accreditation, ensuring metrological traceability and defined uncertainty for quantitative analysis [1]. Uncertified commercial reagents lack this level of quality assurance.

CRM certification
Method context
ISO 17034 certified; defined uncertainty and metrological traceability
Ensures accuracy and comparability in quantitative HPLC/LC-MS assays
Uncertified reagents lack this quality assurance
Analytical Chemistry Quality Control Reference Standards

Resolved Crystal Structure of Mannose 1-Phosphate

The dipotassium salt of D-mannose 1-phosphate crystallizes in the P21212 space group, with two independent α-anomeric dianions in the asymmetric unit adopting the 4C1 chair conformation. This represents the first crystal structure of mannose 1-phosphate [1]. No crystal structures are available for the free acid or other salt forms of mannose-1-phosphate.

Crystal structure
Data to verify
Dipotassium salt resolved; P2₁2₁2 space group; first mannose-1-phosphate structure
Provides atomic template for enzyme-substrate interaction modeling and inhibitor design
Other salt forms lack reported structures
Structural Biology X-ray Crystallography Drug Design

Key Applications of Dipotassium Mannose 1-Phosphate


Chemoenzymatic Synthesis of GDP-Mannose Analogs

The superior kinetic profile of native α-D-mannose 1-phosphate (kcat/KM = 9 min⁻¹·μM⁻¹) relative to methoxy/deoxy analogs makes it the substrate of choice for GDP-mannose pyrophosphorylase-catalyzed synthesis of GDP-mannose and its analogs [1]. This is critical for producing nucleotide sugar probes used in glycobiology and drug discovery.

PMM2-CDG and Congenital Disorders of Glycosylation Research

As the active moiety in GLM101, dipotassium mannose-1-phosphate is central to preclinical and clinical studies of PMM2-CDG. Its ability to restore N-glycosylation in patient fibroblasts—unlike free mannose—positions it as a key tool compound and potential therapeutic [2].

Quantitative Analysis with Certified Reference Material

Laboratories requiring accurate quantification of mannose-1-phosphate in biological matrices or pharmaceutical formulations benefit from the ISO 17034 CRM grade of the dipotassium salt. This ensures metrological traceability and supports method validation for HPLC, LC-MS, and other assays [3].

Structure-Based Drug Design for Mannose 1-Phosphate Enzymes

The resolved crystal structure of the dipotassium salt provides a foundational template for molecular modeling and structure-based design of inhibitors targeting phosphomannomutase, GDP-mannose pyrophosphorylase, or other enzymes in the glycosylation pathway [4].

Application
Selection Property
Validation Focus
Chemoenzymatic synthesis of GDP-mannose probes
Native-like kinetic fidelity (kcat/KM)
GDP-mannose pyrophosphorylase activity under defined conditions
PMM2-CDG glycosylation restoration studies
Liposomal formulation-dependent intracellular delivery
N-glycoproteomics endpoint in patient-derived fibroblasts
Quantitative bioanalysis (HPLC, LC-MS)
ISO 17034 CRM with metrological traceability
Accuracy, precision, and matrix-effect assessment
Enzyme-inhibitor structure-based design
Resolved crystal structure of dipotassium salt
Docking studies and crystallographic fragment screening

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